molecular formula C12H21NO3 B153368 Tert-butyl 4-acetylpiperidine-1-carboxylate CAS No. 206989-61-9

Tert-butyl 4-acetylpiperidine-1-carboxylate

Cat. No.: B153368
CAS No.: 206989-61-9
M. Wt: 227.3 g/mol
InChI Key: HNVBBNZWMSTMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-acetylpiperidine-1-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₂H₂₁NO₃) is a Boc-protected piperidine derivative widely used as an intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity at the acetyl-substituted 4-position during multi-step syntheses . This compound is pivotal in synthesizing heterocycles, such as pyrazole and tetrahydroquinazolinone derivatives, as demonstrated in its reaction with DMF-DMA and hydrazine hydrate to form tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate and subsequent arylations . Its structural features—a rigid piperidine ring, electron-withdrawing acetyl group, and bulky Boc protection—influence its solubility, stability, and reactivity.

Preparation Methods

Traditional Synthetic Routes and Limitations

Historically, this compound was synthesized via a four-step sequence starting from 1-Boc-4-cyanopiperidine. The route involved:

  • Hydrolysis of the nitrile to a carboxylic acid.

  • Activation with trifluoromethanesulfonic anhydride.

  • Coupling with acetyl equivalents.

  • Final purification.

This method suffered from low yields (50–60% in the final step), prolonged reaction times, and the use of hazardous reagents like trifluoromethanesulfonic anhydride, complicating industrial scalability .

Modern Three-Step Synthesis via N,O-Dimethylhydroxylamine Intermediate

A patent by CN102351780A outlines an optimized three-step route (Scheme 1), achieving higher yields and simplified processing:

Scheme 1 :

  • Boc Protection : 4-Carboxypiperidine → 1-tert-Butoxycarbonyl-4-carboxypiperidine.

  • Weinreb Amide Formation : Carboxylic acid → 4-(N-Methoxy-N-methylcarbamoyl)piperidine-1-carboxylate.

  • Grignard Acetylation : Weinreb amide → Tert-butyl 4-acetylpiperidine-1-carboxylate.

Step 1: Boc Protection of 4-Carboxypiperidine

Reagents :

  • 4-Carboxypiperidine (I), di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, sodium carbonate, tetrahydrofuran (THF).
    Conditions :

  • Molar ratio (I:Boc₂O) = 1:1.1, alkaline aqueous phase (NaOH/Na₂CO₃), THF solvent.
    Outcome :

  • Yield: 91.7% (405.6 g from 149 g I).

  • Purity: >98% after petroleum ether recrystallization .

Step 2: Conversion to Weinreb Amide

Reagents :

  • 1-tert-Butoxycarbonyl-4-carboxypiperidine (II), N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chloroformate.
    Conditions :

  • Molar ratio (II:N,O-dimethylhydroxylamine) = 1:1.5, THF solvent, 0°C to room temperature.
    Outcome :

  • Intermediate III isolated in 85% yield, confirmed by 1^1H NMR .

Step 3: Grignard Acetylation

Reagents :

  • Weinreb amide (III), methyl magnesium iodide (Grignard reagent), anhydrous THF.
    Conditions :

  • Molar ratio (III:Grignard) = 1:2.3, -20°C to room temperature, nitrogen atmosphere.
    Outcome :

  • Final product IV obtained in 75–80% yield, >98% purity .

Reaction Optimization and Critical Parameters

Boc Protection Efficiency

  • Alkaline Conditions : A NaOH/Na₂CO₃ mixture (pH ~12) ensures rapid Boc activation while minimizing ester hydrolysis.

  • Solvent Choice : THF enhances solubility of both aqueous and organic phases, facilitating faster reaction kinetics .

Grignard Reaction Control

  • Temperature : Maintaining -20°C during Grignard addition prevents side reactions (e.g., over-alkylation).

  • Stoichiometry : A 2.3-fold excess of methyl magnesium iodide ensures complete conversion of the Weinreb amide .

Comparative Analysis of Synthetic Routes

ParameterTraditional Method (4-Step)Modern Method (3-Step)
Overall Yield50–60%75–80%
Reaction Time7–10 days3–4 days
Hazardous ReagentsTrifluoromethanesulfonic anhydrideNone
Purification ComplexityMultiple column stepsSingle recrystallization

The modern method reduces steps, eliminates hazardous reagents, and improves yield, making it industrially viable .

Industrial-Scale Production Considerations

  • Cost Efficiency : THF and Grignard reagents are cost-effective at scale.

  • Waste Management : Aqueous washes (sodium bicarbonate, brine) minimize organic waste.

  • Process Safety : Exothermic Grignard reactions necessitate controlled addition rates and temperature monitoring .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the acetyl group or tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with new functional groups replacing the acetyl or tert-butyl groups.

Scientific Research Applications

Organic Synthesis

TBAPC serves as a crucial intermediate in the synthesis of various piperidine derivatives. Its reactivity allows for the formation of complex organic molecules through multiple chemical transformations, including:

  • Oxidation: TBAPC can undergo oxidation to yield various oxidized derivatives, which are valuable in synthetic routes.
  • Reduction: The acetyl group can be reduced to form alcohol derivatives, expanding its utility in synthesis.
  • Substitution Reactions: The tert-butyl or acetyl groups can be substituted with other functional groups, facilitating the creation of diverse compounds.

Medicinal Chemistry

Research has indicated that TBAPC and its derivatives exhibit a range of biological activities:

  • Anticancer Activity: Studies have shown that piperidine derivatives possess potential anticancer properties, making TBAPC a candidate for further exploration in cancer therapeutics.
  • Antimicrobial Effects: The compound has been investigated for its antimicrobial properties, contributing to the development of new antibiotics.
  • Analgesic and Anti-inflammatory Effects: TBAPC has demonstrated potential as an analgesic and anti-inflammatory agent, warranting further research into its mechanisms of action and therapeutic applications.

Industrial Applications

In the industrial sector, TBAPC is utilized in the production of agrochemicals and pharmaceuticals. Its role as an intermediate allows for the efficient synthesis of active ingredients used in various formulations.

Case Study 1: Synthesis of Piperidine Derivatives

A research team synthesized a series of piperidine derivatives using TBAPC as a starting material. The study highlighted the compound's versatility in forming new chemical entities through oxidation and substitution reactions. The derivatives exhibited promising biological activities, particularly in anticancer assays.

In another study, researchers evaluated the biological activity of TBAPC against several cancer cell lines. The results indicated that TBAPC exhibited significant cytotoxic effects, suggesting its potential as a lead compound for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The acetyl and tert-butyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides a stable scaffold for these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetyl-Substituted Piperidine Derivatives

tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate (CAS: 1198283-87-2)

  • Structural Difference : The acetyl group is attached to a phenyl ring at the piperidine 4-position, introducing aromaticity and increased steric bulk.
  • Applications : Used in pharmaceutical intermediates requiring aromatic pharmacophores .

tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: Not provided)

  • Structural Difference: A cyano group replaces the acetyl methyl, increasing electron-withdrawing effects.
  • Reactivity: The cyano group facilitates nucleophilic additions (e.g., with amines or hydrazines) more readily than acetyl.
  • Applications : Valuable in synthesizing nitrile-containing bioactive molecules .

Benzoyl-Substituted Piperidine Derivatives

tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS: 912768-78-6)

  • Structural Difference : A 4-methylbenzoyl group replaces the acetyl, introducing a planar aromatic system.
  • Physical Properties: Higher molecular weight (C₁₈H₂₅NO₃; ~307.4 g/mol) and lipophilicity compared to the parent compound.
  • Applications : Suitable for synthesizing compounds with enhanced π-π stacking interactions, such as kinase inhibitors .

Hydroxy and Amino-Substituted Derivatives

tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS: Multiple entries, e.g., 137076-22-3)

  • Structural Difference : A hydroxyl group replaces the acetyl, increasing polarity.
  • Reactivity : Participates in oxidation reactions and hydrogen bonding, unlike the acetylated analog.
  • Applications : Common in prodrug synthesis and as a scaffold for glycosylation .

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1)

  • Structural Difference: Dual amino groups at the 4-position enhance basicity.
  • Applications : Used in peptide mimetics and crosslinking agents due to its bifunctional amine reactivity .

Alkyne and Allyl-Substituted Derivatives

tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS: 287192-97-6)

  • Structural Difference : An ethynyl group introduces sp-hybridized carbon.
  • Reactivity : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 236406-37-4)

  • Structural Difference : Allyl and hydroxymethyl groups provide sites for radical and oxidation reactions.
  • Applications : Intermediate in polymer chemistry and drug delivery systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
tert-Butyl 4-acetylpiperidine-1-carboxylate Not explicitly provided C₁₂H₂₁NO₃ ~227.3 Acetyl Pyrazole/tetrahydroquinazolinone synthesis
tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate 912768-78-6 C₁₈H₂₅NO₃ 307.4 4-Methylbenzoyl Kinase inhibitors
tert-Butyl 4-hydroxypiperidine-1-carboxylate 137076-22-3 C₁₁H₂₁NO₃ 215.3 Hydroxyl Prodrugs, glycosylation
tert-Butyl 4-ethynylpiperidine-1-carboxylate 287192-97-6 C₁₂H₁₉NO₂ 209.3 Ethynyl Bioconjugation

Biological Activity

Tert-butyl 4-acetylpiperidine-1-carboxylate (CAS Number: 206989-61-9) is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group and an acetyl group attached to the piperidine ring, which contributes to its unique chemical behavior. The molecular formula is C13H19NO3, with a molecular weight of approximately 235.30 g/mol. The compound is characterized by its moderate lipophilicity, which influences its pharmacokinetic properties.

Target Interactions

Piperidine derivatives, including this compound, have been shown to interact with various biological targets, leading to diverse pharmacological effects. These interactions may involve:

  • Neurotransmitter Receptors : Compounds in this class often exhibit activity at neurotransmitter receptors, which can influence mood and cognitive functions.
  • Enzymatic Inhibition : Some studies suggest that piperidine derivatives may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and neurodegenerative diseases.

Biochemical Pathways

The biological activity of this compound is linked to its ability to modulate several biochemical pathways. For example:

  • Anticancer Activity : Similar piperidine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : Research indicates that certain derivatives may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • PET Imaging Study :
    A study utilized this compound in a PET imaging context to visualize intracellular pH gradients in the brain. The compound was reacted with DMF-DMA under reflux conditions, demonstrating significant uptake in brain tissues, indicative of its potential as a radiotracer for neuroimaging applications .
  • Synthesis and Biological Evaluation :
    A systematic evaluation of piperidine derivatives revealed that this compound exhibited promising activity against human neuroblastoma SH-SY5Y cells. The compound's structure was optimized for enhanced biological activity, leading to the identification of several analogs with improved pharmacokinetic profiles .

Biological Activity Summary

Biological ActivityObserved EffectsReferences
AnticancerCytotoxicity against cancer cell lines
NeuroprotectionProtection against oxidative stress
Enzymatic InhibitionPotential inhibition of metabolic enzymes

Pharmacokinetic Properties

PropertyValue
Log P (octanol-water)1.73
BBB PermeabilityYes
CYP InhibitionNo

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for Tert-butyl 4-acetylpiperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

Ring Formation : Reacting a piperidine precursor with tert-butyl carbamate under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group .

Acetylation : Introducing the acetyl group at the 4-position via nucleophilic substitution or Friedel-Crafts acylation, depending on the reactivity of intermediates.

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for isolation. Confirm purity via HPLC or NMR.

Key Considerations :

  • Optimize reaction temperature (e.g., 20–60°C) to balance yield and side-product formation .
  • Monitor reaction progress using TLC with UV visualization.

Advanced Question: How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

Methodological Answer :
Crystallographic tools like SHELX and WinGX are critical for resolving stereochemistry and hydrogen-bonding networks:

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) to obtain intensity data.
  • Structure Solution : Apply direct methods (SHELXS) for phase determination. For complex cases (e.g., twinning), use SHELXD for dual-space recycling .
  • Refinement : Refine anisotropic displacement parameters with SHELXL. Validate geometry using ORTEP for Windows to visualize thermal ellipsoids .

Data Contradictions :

  • Discrepancies in bond lengths/angles may arise from poor data resolution. Cross-validate with DFT calculations (e.g., Gaussian) to reconcile experimental and theoretical models .

Safety Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :
Safety data sheets (SDS) emphasize precautionary measures due to limited toxicity

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .

Hazard Classification :

  • Acute toxicity (Category 4 for oral/dermal/inhalation routes) requires immediate decontamination and medical consultation if exposed .

Advanced Question: How can researchers address discrepancies in reported toxicity and ecological data for this compound?

Methodological Answer :
Most SDS explicitly state a lack of toxicity and ecotoxicity data (e.g., Sections 12.1–12.6 in ). To address gaps:

In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity.

Experimental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) or Daphnia magna acute toxicity studies.

Risk Mitigation : Apply the precautionary principle—assume high toxicity until data proves otherwise .

Advanced Question: What methodologies are employed to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer :
Interaction studies often combine structural and biochemical approaches:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) .
  • Crystallography : Co-crystallize the compound with target proteins to resolve interaction sites (requires high-purity samples and synchrotron radiation) .

Case Study :
For piperidine derivatives, hydrogen bonding with active-site residues (e.g., aspartic acid in proteases) is critical. Graph-set analysis (as per Etter’s rules) can classify these interactions .

Basic Question: What analytical techniques are recommended for characterizing this compound’s purity and stability?

Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column; compare retention times against standards.
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm acetyl and Boc group integration .
    • FT-IR : Validate carbonyl stretches (Boc: ~1680 cm⁻¹; acetyl: ~1720 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺.

Stability Testing :

  • Store at –20°C under inert atmosphere (N₂/Ar). Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Question: How do steric effects from the tert-butyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer :
The tert-butyl group introduces steric hindrance, which can:

  • Retard Nucleophilic Attack : Shield the piperidine nitrogen, requiring harsher conditions (e.g., BF₃·Et₂O catalysis) for Boc deprotection .
  • Direct Regioselectivity : In acetylated derivatives, steric effects may favor electrophilic substitution at less hindered positions.
  • Crystal Packing : The bulky group disrupts close-packing, leading to lower melting points compared to non-Boc analogs .

Properties

IUPAC Name

tert-butyl 4-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBBNZWMSTMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450938
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206989-61-9
Record name 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206989-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(tert-butoxycarbonyl)-4-(N-methyl-N-methoxycarboxamido)piperidine (from Piperidine 8, Step A) in anhydrous ether (400 mL) at 0° C. was treated with 55 mL of 1.4 M methyl magnesium bromide in 3:1 toluene and THF over 30 min. After stirring at 0° C. for 1 h, the reaction was poured into a mixture of ice water (400 mL) and acetic acid (8 mL, 150 mmol). The layers were separated and the aqueous layer was extracted twice with ether. The combined organic layers were washed with 0.1 N HCl (200 mL), 3% sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL), dried over sodium sulfate, and concentrated to give the crude product (14.322 g). Flash chromatography (20–80% ethyl acetate in hexanes) gave the title compound as a yellowish oil. Rf: 0.27 (25% ethyl acetate in hexanes). Some starting Weinreb amide was also recovered. Rf: 0.10 (25% ethyl acetate in hexanes). 1H NMR (500 MHz, CDCl3) δ 4.07–4.14 (m, 2H), 2.75–2.83 (m, 2H), 2.46 (tt, J=11.3 and 3.8 Hz, 1H), 2.17 (s, 3H), 1.82–1.87 (m, 2H), 1.48–1.57 (m, 2 H), 1.46 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (4.0 g, 14.69 mmol) in tetrahydrofuran (50 mL) was added methylmagnesium bromide solution (5.25 g, 44.06 mmol, 3M) at −70° C. over 0.5 hour. The resultant mixture was stirred at room temperature for 16 hours. The reaction solution was adjusted pH to 6.0 by 1.0M hydrochloride solution. The aqueous phase was extracted with ethyl acetate (100 ml*3). The combined organic layers was washed with brine, dried over sodium sulfate and concentrated under vacuum to give tert-butyl 4-acetylpiperidine-1-carboxylate as a yellow liquid (2.6 g, yield 77.8%). LRMS (M+H+) m/z: calcd 227.15. found 228.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 3-neck, 250 mL round bottom flask was charged with a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (9.9 g) in Et2O (120 mL). The flask was purged with nitrogen and then cooled in a CO2/acetone bath. Methylmagnesium bromide (26.8 mL of a 3.0 M solution in Et2O, 80 mmol) was added dropwise over 10 min to the amide. The resulting thick mixture was warmed to 0° C. and then stirred for 40 min before being poured into 2 M HCl solution (50 mL). The mixture was diluted with Et2O (100 mL), washed with brine, dried (MgSO4) and concentrated on a rotary evaporator to give tert-butyl 4-acetylpiperidine-1-carboxylate (7.3 g, 32.1 mmol, 80% yield) as a colorless oil. The product partly crystallized on standing at RT. 1H-NMR (400 MHz, CDCl3) δ ppm 4.06 (2 H, s), 2.74 (2 H, s), 2.42 (1 H, s), 2.12 (2 H, s), 1.78 (2 H, s), 1.49 (2 H, s), 1.41 (9 H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 500 ml round bottom flask was added tert-butyl-4-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate (29 g, 106 mmol) and 150 ml tetrahydrofuran. The resulting solution was cooled with ice bath and methylmagnesium chloride tetrahydrofuran solution (42.6 ml, 3M, 128 mmol) was added by a syringe. The mixture was stirred at 0° C. for 30 minutes. It was diluted with 200 ml of ether and the resulting mixture was washed twice with 150 ml saturated ammonium chloride solution. The organics were dried over sodium sulfate, filtered and concentrated. The crude product was used for next step without further purification.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
methylmagnesium chloride tetrahydrofuran
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-acetylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-acetylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-acetylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-acetylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-acetylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-acetylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.